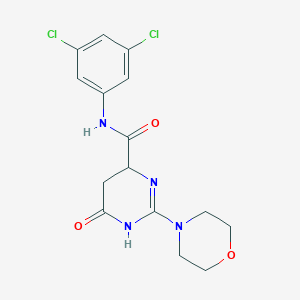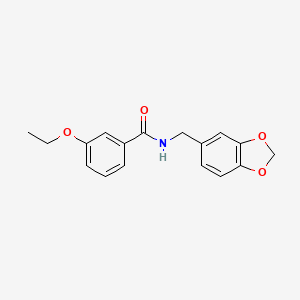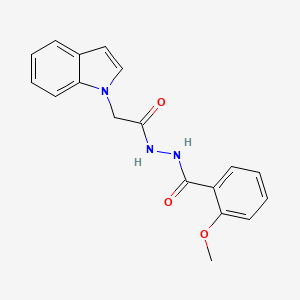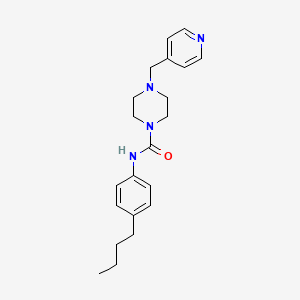![molecular formula C14H12N2O2S2 B4733252 N-{[(2-oxo-2-phenylethyl)amino]carbonothioyl}-2-thiophenecarboxamide](/img/structure/B4733252.png)
N-{[(2-oxo-2-phenylethyl)amino]carbonothioyl}-2-thiophenecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{[(2-oxo-2-phenylethyl)amino]carbonothioyl}-2-thiophenecarboxamide, commonly known as OPAT, is a chemical compound with potential applications in scientific research. It is a thioamide derivative of 2-phenylethylamine and thiophene-2-carboxylic acid, which was first synthesized in 2010 by a group of researchers at the University of Oxford.
Mécanisme D'action
OPAT acts as a potent blocker of the voltage-gated potassium channel Kv1.3, which is predominantly expressed in T cells and plays a critical role in the immune response. By inhibiting this channel, OPAT can suppress the proliferation and activation of T cells, which are involved in various autoimmune diseases and inflammatory conditions.
Biochemical and Physiological Effects:
OPAT has been shown to have a number of biochemical and physiological effects, including the inhibition of potassium efflux from cells, the suppression of T cell proliferation and cytokine production, and the modulation of synaptic transmission in the brain. These effects are thought to be mediated by the specific interaction of OPAT with Kv1.3 channels and other ion channels in the brain and immune system.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using OPAT in lab experiments is its high selectivity and potency for Kv1.3 channels, which allows for precise modulation of their activity without affecting other ion channels. However, the use of OPAT may also be limited by its potential toxicity and off-target effects, as well as the difficulty of synthesizing and purifying the compound.
Orientations Futures
There are several potential future directions for research on OPAT and its applications. These include further studies on the molecular mechanisms of its interaction with Kv1.3 channels and other ion channels, the development of more potent and selective analogs of OPAT, and the exploration of its therapeutic potential in various neurological and immune disorders. Additionally, the use of OPAT in combination with other drugs or therapies may also be investigated to enhance its efficacy and minimize its side effects.
Applications De Recherche Scientifique
OPAT has been found to have potential applications in scientific research, particularly in the field of neuroscience. It has been shown to selectively inhibit the activity of certain ion channels in the brain, which are involved in the regulation of neuronal excitability and synaptic transmission. This makes it a valuable tool for studying the mechanisms underlying various neurological disorders, such as epilepsy and chronic pain.
Propriétés
IUPAC Name |
N-(phenacylcarbamothioyl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O2S2/c17-11(10-5-2-1-3-6-10)9-15-14(19)16-13(18)12-7-4-8-20-12/h1-8H,9H2,(H2,15,16,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVNOLTNHRWBLQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CNC(=S)NC(=O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[2-(4-chlorophenyl)-1-(hydrazinocarbonyl)vinyl]benzamide](/img/structure/B4733174.png)
![5-[3-fluoro-4-(1-pyrrolidinyl)benzylidene]-3-methyl-2-(methylimino)-1,3-thiazolidin-4-one](/img/structure/B4733183.png)
![2-cyano-3-[2,5-dimethyl-1-(4-methyl-3-nitrophenyl)-1H-pyrrol-3-yl]-N-(2-methylphenyl)acrylamide](/img/structure/B4733189.png)

![5-{4-[(4-bromobenzyl)oxy]-3-methoxybenzylidene}-3-propyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4733203.png)
![methyl 4-{2-cyano-3-[(2-furylmethyl)amino]-3-oxo-1-propen-1-yl}benzoate](/img/structure/B4733214.png)
![1-benzyl-5-(3-methoxyphenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4733215.png)

![N-[4-(trifluoromethyl)phenyl]butanamide](/img/structure/B4733256.png)



![ethyl 4-amino-2-({2-[4-(aminocarbonyl)-1-piperidinyl]-2-oxoethyl}thio)-5-pyrimidinecarboxylate](/img/structure/B4733286.png)
![N-{4-[(4-methyl-1-piperidinyl)carbonyl]phenyl}methanesulfonamide](/img/structure/B4733289.png)
